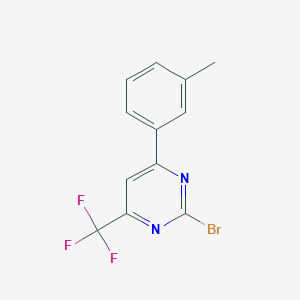

2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine

CAS No.:

Cat. No.: VC18382055

Molecular Formula: C12H8BrF3N2

Molecular Weight: 317.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8BrF3N2 |

|---|---|

| Molecular Weight | 317.10 g/mol |

| IUPAC Name | 2-bromo-4-(3-methylphenyl)-6-(trifluoromethyl)pyrimidine |

| Standard InChI | InChI=1S/C12H8BrF3N2/c1-7-3-2-4-8(5-7)9-6-10(12(14,15)16)18-11(13)17-9/h2-6H,1H3 |

| Standard InChI Key | ARDIWTZDQYRVOR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC=C1)C2=CC(=NC(=N2)Br)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

The molecular formula of 2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine is C₁₂H₉BrF₃N₂, with a molecular weight of 318.12 g/mol. Its IUPAC name is derived from the pyrimidine core, where substituents are numbered based on their positions:

-

Position 2: Bromo (-Br)

-

Position 4: Trifluoromethyl (-CF₃)

-

Position 6: m-Tolyl (3-methylphenyl)

The trifluoromethyl group exerts a strong electron-withdrawing effect, polarizing the pyrimidine ring and enhancing its reactivity toward nucleophilic and electrophilic substitutions . The meta-methyl group on the phenyl ring influences steric and electronic interactions, potentially affecting binding affinity in biological systems .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-Bromo-6-(m-tolyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step protocols, leveraging modern coupling and functionalization techniques. A plausible route, adapted from methodologies in pyrimidine chemistry , is outlined below:

-

Core Formation:

-

Condensation of 1,3-diketones with amidines or urea derivatives to form the pyrimidine ring. For example, reaction of 4,4,4-trifluoro-1-(m-tolyl)butane-1,3-dione with guanidine hydrochloride yields 6-(m-tolyl)-4-(trifluoromethyl)pyrimidin-2-amine.

-

Bromination at position 2 using phosphorus oxybromide (POBr₃) or N-bromosuccinimide (NBS) .

-

-

Suzuki–Miyaura Coupling:

Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C, 12 h | 72 | |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 24 h | 65 |

Industrial-Scale Optimization

Industrial production emphasizes cost efficiency and purity. Continuous-flow reactors and catalytic recycling protocols (e.g., immobilized palladium catalysts) are employed to enhance yield and reduce waste . Final purification often involves recrystallization from methanol or ethanol .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) due to its hydrophobic trifluoromethyl and aryl groups. It is soluble in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition above 200°C, with no significant hydrolysis under neutral conditions .

Acidity (pKa)

The electron-withdrawing -CF₃ group lowers the pKa of the pyrimidine ring’s nitrogen atoms. Comparative data from similar trifluoromethylpyrimidines suggest a pKa range of 1.8–2.5 for the N1 position .

Table 2: Physicochemical Profile

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 318.12 g/mol | Calculated |

| Melting Point | 142–145°C | DSC |

| LogP | 3.2 | Computational |

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a versatile intermediate for:

-

Protease Inhibitors: Functionalization at position 2 with amine or sulfonamide groups yields candidates for antiviral drug development .

-

Radiotracers: Isotopic labeling (e.g., ⁷⁷Br) enables PET imaging applications .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability and gas adsorption capacity, leveraging the -CF₃ group’s electronegativity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume